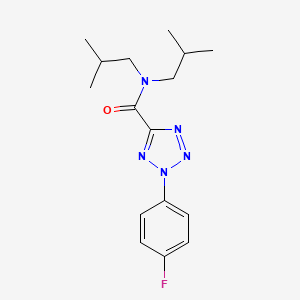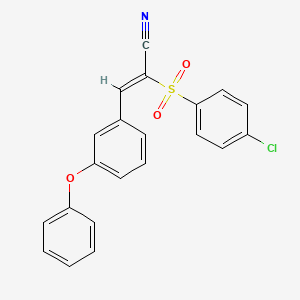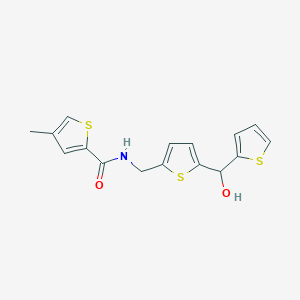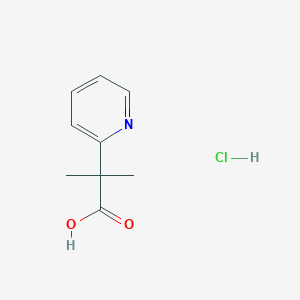
2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It likely contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . The presence of a fluorophenyl group indicates a phenyl ring (a variant of benzene) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . Computational methods, such as density functional theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure. The presence of the tetrazole ring and the fluorophenyl group could potentially influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the tetrazole ring and the fluorophenyl group) could affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical PropertiesResearch has focused on the synthesis of related compounds, exploring their chemical properties and potential applications. For instance, studies have demonstrated methods for synthesizing derivatives and analogs featuring tetrazole and carboxamide functionalities, highlighting their relevance in developing pharmacologically active compounds and materials with unique properties (R. Ford et al., 1986; T. Norris, K. Leeman, 2008). These methodologies may provide a foundation for synthesizing and studying "2-(4-fluorophenyl)-N,N-diisobutyl-2H-tetrazole-5-carboxamide."
Pharmacological Potential
Several studies have investigated the pharmacological potential of compounds with structural similarities, focusing on their antiallergic, anticancer, and enzyme inhibition activities. These compounds have shown promising results in various bioactivity assays, suggesting potential research applications of "this compound" in drug discovery and development (L. Deady et al., 2005; I. Hutchinson et al., 2001).
Material Science Applications
Compounds with tetrazole and carboxamide groups have also been explored for their applications in material science, particularly in the synthesis of polymers and materials with specific photophysical properties. These applications indicate the potential of "this compound" in developing new materials with desirable characteristics (S. Hsiao, Chou-Huan Yu, 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N,N-bis(2-methylpropyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN5O/c1-11(2)9-21(10-12(3)4)16(23)15-18-20-22(19-15)14-7-5-13(17)6-8-14/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDFWIAIJYWRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![N-(2,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2857136.png)


![N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2857141.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857145.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2857151.png)
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

